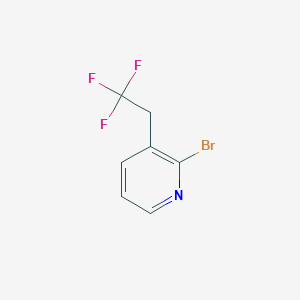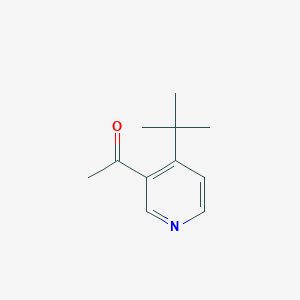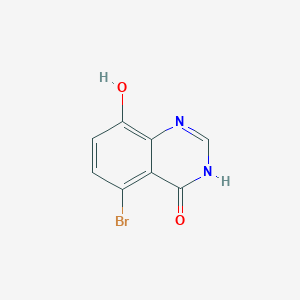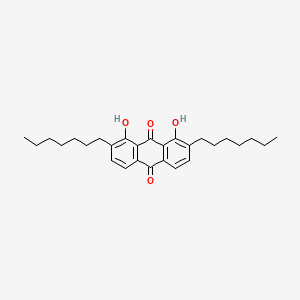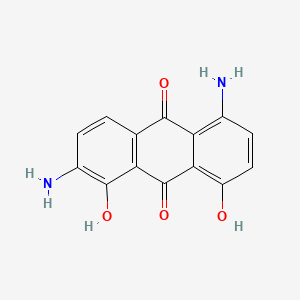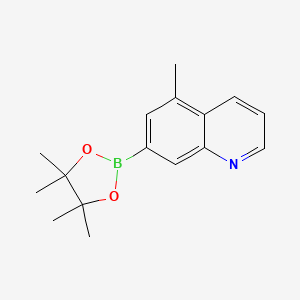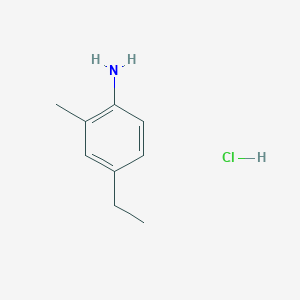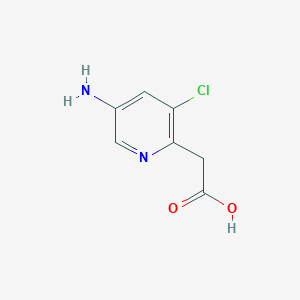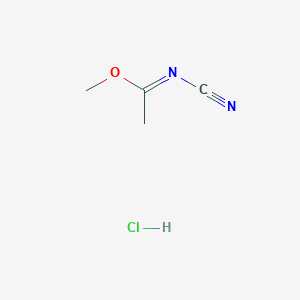
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes both acetyl and dihydroxy groups attached to an anthracene-9,10-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,4-dihydroxyanthracene-9,10-dione typically involves the acetylation of 1,4-dihydroxyanthracene-9,10-dione. This can be achieved through a Friedel-Crafts acylation reaction, where 1,4-dihydroxyanthracene-9,10-dione is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the formation of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of 2-Acetyl-1,4-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell damage or death. Additionally, its ability to form complexes with metal ions may play a role in its biological activity.
類似化合物との比較
Similar Compounds
1,4-Dihydroxyanthracene-9,10-dione: A closely related compound with similar chemical properties but lacking the acetyl group.
2-Ethylanthraquinone: Another derivative of anthraquinone with an ethyl group instead of an acetyl group.
1,2-Dihydroxyanthracene-9,10-dione: An isomer with hydroxyl groups at different positions.
Uniqueness
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both acetyl and dihydroxy groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
111649-79-7 |
|---|---|
分子式 |
C16H10O5 |
分子量 |
282.25 g/mol |
IUPAC名 |
2-acetyl-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O5/c1-7(17)10-6-11(18)12-13(16(10)21)15(20)9-5-3-2-4-8(9)14(12)19/h2-6,18,21H,1H3 |
InChIキー |
ISMYHHALHAHTGI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)

